4-(4-Bromophenyl)thiophene-2-carbonyl chloride
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Overview
Description
4-(4-Bromophenyl)thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C11H6BrClOS and a molecular weight of 301.59 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group attached to the thiophene ring. This compound is primarily used in research settings, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)thiophene-2-carbonyl chloride typically involves the reaction of 4-(4-bromophenyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: React with the bromophenyl group in cross-coupling reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(4-Bromophenyl)thiophene-2-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)thiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In Suzuki-Miyaura coupling reactions, the bromophenyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids and reductive elimination to form biaryl products .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-Bromo-3-thiophenecarboxylic acid: Another thiophene derivative with a bromine atom and a carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Similar to 4-(4-Bromophenyl)thiophene-2-carboxylic acid but with the bromine atom in a different position.
Uniqueness
4-(4-Bromophenyl)thiophene-2-carbonyl chloride is unique due to its acyl chloride functional group, which makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives, making it valuable in various research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)thiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClOS/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUVOADZQXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373753 |
Source
|
Record name | 4-(4-bromophenyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-49-1 |
Source
|
Record name | 4-(4-bromophenyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 681260-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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